
3'-Methylflavokawin
Descripción general
Descripción
3’-Methylflavokawin is a chalcone compound with the molecular formula C18H18O5 and a molecular weight of 314.3 g/mol . It is a yellow powder that is derived from the herbs of Humulus lupulus . This compound has shown significant cytotoxicity against HeLa cells, with an IC50 value comparable to xanthohumol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylflavokawin typically involves the condensation of appropriate aromatic aldehydes with acetophenones under basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with a base such as sodium hydroxide or potassium hydroxide . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of 3’-Methylflavokawin involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3’-Methylflavokawin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3’-Methylflavokawin has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells, particularly HeLa cells.
Medicine: Potential therapeutic agent due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3’-Methylflavokawin involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It exerts its effects by inducing oxidative stress and disrupting mitochondrial function, leading to cell death . The molecular targets include various signaling proteins and enzymes involved in cell survival and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Xanthohumol: Another chalcone with similar cytotoxic properties.
Flavokawin: A structurally related compound with comparable biological activities.
Uniqueness
3’-Methylflavokawin is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its cytotoxicity against HeLa cells is particularly noteworthy, making it a valuable compound for cancer research .
Propiedades
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZLIZAUPQMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions 3'-Methylflavokawin was synthesized alongside other prenylated chalcones and showed comparable cytotoxicity to Xanthohumol against HeLa cells. Does this suggest a potential mechanism of action involving similar targets for these compounds?
A1: While the study demonstrates comparable cytotoxicity for this compound and other prenylated chalcones, including Xanthohumol, against HeLa cells [], it doesn't elucidate the specific mechanisms of action or shared targets. Further research is needed to determine if these compounds share a similar mechanism, their specific protein targets, and the downstream effects leading to cytotoxicity. Investigating the structure-activity relationship (SAR) by comparing the structures of these chalcones and their activity could provide valuable insights into potential shared pharmacophores responsible for their cytotoxic effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


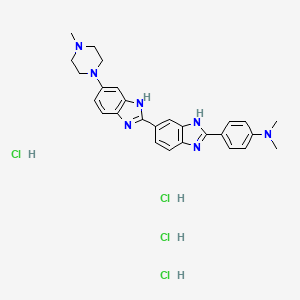
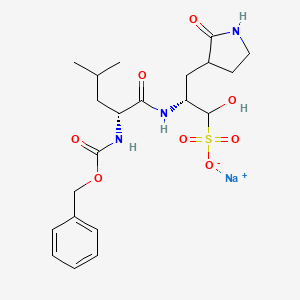

![8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B1150413.png)
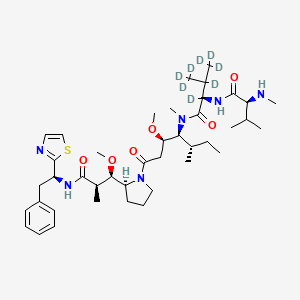
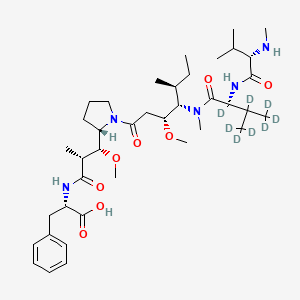


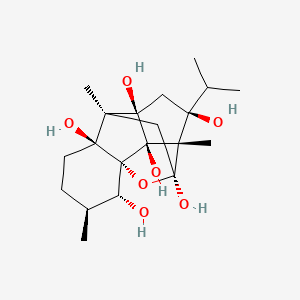
![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)
